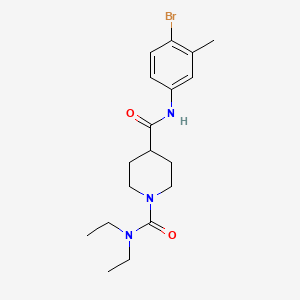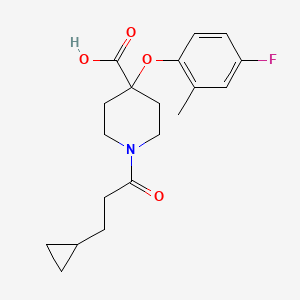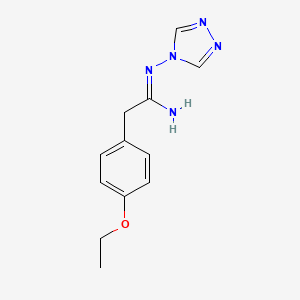![molecular formula C20H24N2O B5350852 2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine, also known as MP-10, is a synthetic compound that belongs to the class of psychoactive substances. It has been extensively studied for its potential use in the treatment of addiction and other mental health disorders. The purpose of
Mecanismo De Acción
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. This leads to increased activation of the reward pathway, which is involved in the reinforcing effects of drugs of abuse. This compound also has an effect on the serotonin system, which may contribute to its potential use in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and produce a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens. It has also been shown to produce a dose-dependent decrease in cocaine self-administration in rats. This compound has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine has several advantages for lab experiments, including its high affinity for the dopamine transporter, its low potential for abuse and dependence, and its potential use in the treatment of addiction and other mental health disorders. However, there are also limitations to its use in lab experiments, including its limited availability and the need for further research to fully understand its mechanism of action and potential clinical applications.
Direcciones Futuras
There are several future directions for research on 2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine, including the investigation of its potential use in the treatment of other mental health disorders, such as schizophrenia and bipolar disorder. Further research is also needed to understand its mechanism of action and potential clinical applications. In addition, the development of new synthesis methods and analogues of this compound may lead to the discovery of more effective and safer treatments for addiction and other mental health disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in the treatment of addiction and other mental health disorders. Its mechanism of action as a dopamine reuptake inhibitor and its low potential for abuse and dependence make it an attractive candidate for further research and development. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine is synthesized through a multi-step process that involves the reaction of 2-piperidinylpyridine with 4-methoxyphenylacetaldehyde and subsequent reduction of the resulting imine. The final product is obtained through purification and crystallization steps. The synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine has been extensively studied for its potential use in the treatment of addiction, particularly for the treatment of cocaine and methamphetamine addiction. It has also been investigated for its potential use in the treatment of depression, anxiety, and other mental health disorders. This compound has been shown to have a high affinity for the dopamine transporter, which is involved in the reward pathway of the brain. It has also been shown to have a low affinity for the serotonin transporter, which is involved in mood regulation.
Propiedades
IUPAC Name |
2-[1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-18-12-10-17(11-13-18)7-6-16-22-15-5-3-9-20(22)19-8-2-4-14-21-19/h2,4,6-8,10-14,20H,3,5,9,15-16H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHGNXKQEPSPOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCN2CCCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CN2CCCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)

![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)

![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5350843.png)



![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)